Product packaging for Arganine C(Cat. No.:)

Arganine C

Cat. No.: B1259877
M. Wt: 1239.3 g/mol
InChI Key: SHKGFTXUBGNKSG-YMGHLUITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arganine C is a highly specific, mass spectrometry-grade cysteine protease designed for critical proteomics research. This endopeptidase cleaves proteins exclusively at the C-terminus of arginine residues, including sites next to proline (Arg-Pro), which is a notable advantage over some other proteases . It enables fast and efficient digestion, typically completing the process within 30 minutes to 2 hours with minimal missed cleavages under optimal conditions . The primary application of this compound is in bottom-up proteomics for protein identification and characterization . It is particularly valuable for the analysis of post-translational modifications, especially on lysine residues, and for peptide mapping of biotherapeutics . Its robust activity across a broad pH range (5.0–9.0) and in the presence of up to 6M urea makes it suitable for challenging sample types . Furthermore, this compound can be used in combination with other proteases like trypsin or Lys-C to produce "tryptic" peptides, minimizing missed cleavages and improving sequence coverage . This product is classified For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H94O28 B1259877 Arganine C

Properties

Molecular Formula

C58H94O28

Molecular Weight

1239.3 g/mol

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8R,8aR,9R,10R,11S,12aR,14bS)-5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C58H94O28/c1-21-32(66)35(69)38(72)48(79-21)83-43-28(64)19-77-47(41(43)75)82-42-22(2)80-49(40(74)37(42)71)84-44-33(67)27(63)18-78-51(44)86-52(76)58-12-11-53(3,4)13-24(58)23-9-10-30-54(5)14-26(62)46(85-50-39(73)36(70)34(68)29(17-59)81-50)55(6,20-60)45(54)25(61)15-57(30,8)56(23,7)16-31(58)65/h9,21-22,24-51,59-75H,10-20H2,1-8H3/t21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,54+,55-,56+,57+,58+/m0/s1

InChI Key

SHKGFTXUBGNKSG-YMGHLUITSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H](CO[C@H]4OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@@H]8[C@]9(C[C@@H]([C@@H]([C@@]([C@@H]9[C@@H](C[C@]8([C@@]7(C[C@H]6O)C)C)O)(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)(C)C)O)O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CC(C(C(C9C(CC8(C7(CC6O)C)C)O)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)C)O)O)O)O

Synonyms

arganine C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Arganine C

Phytogeographical Distribution of Arganine C-Producing Species

This compound is found in a limited number of plant species, with notable concentrations in certain trees indigenous to specific geographical regions.

The Argan tree, Argania spinosa (L.) Skeels, is endemic to southwestern Morocco, where it constitutes a significant forest species acs.org. This compound is one of several saponins (B1172615) identified in various parts of this tree acs.orgmdpi.comsci-hub.se. Research has confirmed its presence alongside other arganines (A, B, D, E, F) and mi-saponin A acs.orgmdpi.comsci-hub.senih.govmdpi.comresearchgate.netresearchgate.netgoogle.comnih.gov.

Tieghemella heckelii Pierre ex A. Chev. (Sapotaceae) is a large tree native to the West African rainforest acs.orggoogle.com. This compound has been successfully isolated from the fruits of Tieghemella heckelii, often alongside tieghemelin (B1250880), another saponin (B1150181) acs.orggoogle.comnih.govresearchgate.nettandfonline.com. Studies have shown that tieghemelin can even be converted into this compound through chemical reduction acs.orgnih.govresearchgate.nettandfonline.com.

This compound has also been reported in other genera within the Sapotaceae family. Specifically, it has been isolated from the seeds and seed kernels of Mimusops elengi L. researchgate.netekb.egpsu.ac.ththaiscience.info. Furthermore, Mimusops laurifolia (Forssk.) Friis, another species within the Mimusops genus, has been identified as a source of this compound ekb.egnih.govresearchgate.net. Beyond the Mimusops genus, this compound has been found in the kernels of Madhuca butyracea and Madhuca longifolia mdpi.comresearchgate.netnuph.edu.ua. Notably, it has also been reported in the roots of Crossopteryx febrifuga (Rubiaceae), a medicinal shrub found in South Africa acs.orgnuph.edu.ua.

Localization of this compound within Plant Tissues

The distribution of this compound is not uniform throughout the plant; it is concentrated in specific tissues, particularly those associated with the fruit and its byproducts.

In Argania spinosa, this compound is present in the fruit pulp and kernels acs.orgmdpi.comresearchgate.netnih.govocl-journal.org. The kernels, in particular, are a significant source, from which this compound and several other arganine saponins (A, B, D, E, and F) have been isolated nih.govresearchgate.net. The fruit pulp of the argan tree also contains various bioactive compounds, including triterpenoid (B12794562) saponins like this compound researchgate.netnih.govresearchgate.net.

The seed shell and the press cake (the residue remaining after oil extraction from the kernels) of Argania spinosa are also known to contain this compound acs.orgmdpi.comsci-hub.semdpi.comnih.gov. Argan press cake has been extensively studied, revealing this compound as one of seven saponins present in this byproduct mdpi.commdpi.com. The concentration of this compound in the crude saponin extract from argan press cake is approximately 3.2% (w/w) acs.orgsci-hub.se.

Table 1: Concentration of this compound in Argan Press Cake

CompoundConcentration (% w/w in crude saponin extract)Source TissuePlant Species
This compound3.2 acs.orgsci-hub.sePress CakeArgania spinosa

Table 2: Natural Occurrence of this compound in Plant Species and Tissues

Plant SpeciesFamilyPrimary Tissues of OccurrenceGeographical Distribution
Argania spinosaSapotaceaeFruit pulp, Kernels, Seed shell, Press cake acs.orgmdpi.comsci-hub.senih.govmdpi.comresearchgate.netresearchgate.netgoogle.comnih.govocl-journal.orgresearchgate.netnih.govSouthwestern Morocco acs.org
Tieghemella heckeliiSapotaceaeFruits/Seeds acs.orggoogle.comnih.govresearchgate.nettandfonline.comWest African rainforest acs.orggoogle.com
Mimusops elengiSapotaceaeSeeds, Seed kernel researchgate.netekb.egpsu.ac.ththaiscience.infoNot specified in detail, but part of Mimusops genus ekb.eg
Mimusops laurifoliaSapotaceaeSeeds ekb.egnih.govresearchgate.netNot specified in detail, but part of Mimusops genus ekb.eg
Madhuca butyraceaSapotaceaeKernels mdpi.comresearchgate.netnuph.edu.uaNot specified in detail nuph.edu.ua
Madhuca longifoliaSapotaceaeKernels researchgate.netNot specified in detail researchgate.net
Crossopteryx febrifugaRubiaceaeRoots acs.orgnuph.edu.uaSouth Africa acs.org

Chemical Structure and Derivatives Research of Arganine C

Structural Elucidation Techniques for Arganine C

The determination of this compound's precise chemical structure relies heavily on a suite of analytical techniques that provide complementary information about its atomic connectivity, stereochemistry, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like this compound, offering detailed insights into the arrangement of hydrogen and carbon atoms. 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9000, 9001, 9002, 9003, 9004, 9005, 9006, 9007, 9008, 9009, 9010, 9011, 9012, 9013, 9014, 9015, 9016, 9017, 9018, 9019, 9020, 9021, 9022, 9023, 9024, 9025, 9026, 9027, 9028, 9029, 9030, 9031, 9032, 9033, 9034, 9035, 9036, 9037, 9038, 9039, 9040, 9041, 9042, 9043, 9044, 9045, 9046, 9047, 9048, 9049, 9050, 9051, 9052, 9053, 9054, 9055, 9056, 9057, 9058, 9059, 9060, 9061, 9062, 9063, 9064, 9065, 9066, 9067, 9068, 9069, 9070, 9071, 9072, 9073, 9074, 9075, 9076, 9077, 9078, 9079, 9080, 9081, 9082, 9083, 9084, 9085, 9086, 9087, 9088, 9089, 9090, 9091, 9092, 9093, 9094, 9095, 9096, 9097, 9098, 9099, 9100, 9101, 9102, 9103, 9104, 9105, 9106, 9107, 9108, 9109, 9110, 9111, 9112, 9113, 9114, 9115, 9116, 9117, 9118, 9119, 9120, 9121, 9122, 9123, 9124, 9125, 9126, 9127, 9128, 9129, 9130, 9131, 9132, 9133, 9134, 9135, 9136, 9137, 9138, 9139, 9140, 9141, 9142, 9143, 9144, 9145, 9146, 9147, 9148, 9149, 9150, 9151, 9152, 9153, 9154, 9155, 9156, 9157, 9158, 9159, 9160, 9161, 9162, 9163, 9164, 9165, 9166, 9167, 9168, 9169, 9170, 9171, 9172, 9173, 9174, 9175, 9176, 9177, 9178, 9179, 9180, 9181, 9182, 9183, 9184, 9185, 9186, 9187, 9188, 9189, 9190, 9191, 9192, 9193, 9194, 9195, 9196, 9197, 9198, 9199, 9200, 9201, 9202, 9203, 9204, 9205, 9206, 9207, 9208, 9209, 9210, 9211, 9212, 9213, 9214, 9215, 9216, 9217, 9218, 9219, 9220, 9221, 9222, 9223, 9224, 9225, 9226, 9227, 9228, 9229, 9230, 9231, 9232, 9233, 9234, 9235, 9236, 9237, 9238, 9239, 9240, 9241, 9242, 9243, 9244, 9245, 9246, 9247, 9248, 9249, 9250, 9251, 9252, 9253, 9254, 9255, 9256, 9257, 9258, 9259, 9260, 9261, 9262, 9263, 9264, 9265, 9266, 9267, 9268, 9269, 9270, 9271, 9272, 9273, 9274, 9275, 9276, 9277, 9278, 9279, 9280, 9281, 9282, 9283, 9284, 9285, 9286, 9287, 9288, 9289, 9290, 9291, 9292, 9293, 9294, 9295, 9296, 9297, 9298, 9299, 9300, 9301, 9302, 9303, 9304, 9305, 9306, 9307, 9308, 9309, 9310, 9311, 9312, 9313, 9314, 9315, 9316, 9317, 9318, 9319, 9320, 9321, 9322, 9323, 9324, 9325, 9326, 9327, 9328, 9329, 9330, 9331, 9332, 9333, 9334, 9335, 9336, 9337, 9338, 9339, 9340, 9341, 9342, 9343, 9344, 9345, 9346, 9347, 9348, 9349, 9350, 9351, 9352, 9353, 9354, 9355, 9356, 9357, 9358, 9359, 9360, 9361, 9362, 9363, 9364, 9365, 9366, 9367, 9368, 9369, 9370, 9371, 9372, 9373, 9374, 9375, 9376, 9377, 9378, 9379, 9380, 9381, 9382, 9383, 9384, 9385, 9386, 9387, 9388, 9389, 9390, 9391, 9392, 9393, 9394, 9395, 9396, 9397, 9398, 9399, 9400, 9401, 9402, 9403, 9404, 9405, 9406, 9407, 9408, 9409, 9410, 9411, 9412, 9413, 9414, 9415, 9416, 9417, 9418, 9419, 9420, 9421, 9422, 9423, 9424, 9425, 9426, 9427, 9428, 9429, 9430, 9431, 9432, 9433, 9434, 9435, 9436, 9437, 9438, 9439, 9440, 9441, 9442, 9443, 9444, 9445, 9446, 9447, 9448, 9449, 9450, 9451, 9452, 9453, 9454, 9455, 9456, 9457, 9458, 9459, 9460, 9461, 9462, 9463, 9464, 9465, 9466, 9467, 9468, 9469, 9470, 9471, 9472, 9473, 9474, 9475, 9476, 9477, 9478, 9479, 9480, 9481, 9482, 9483, 9484, 9485, 9486, 9487, 9488, 9489, 9490, 9491, 9492, 9493, 9494, 9495, 9496, 9497, 9498, 9499, 9500, 9501, 9502, 9503, 9504, 9505, 9506, 9507, 9508, 9509, 9510, 9511, 9512, 9513, 9514, 9515, 9516, 9517, 9518, 9519, 9520, 9521, 9522, 9523, 9524, 9525, 9526, 9527, 9528, 9529, 9530, 9531, 9532, 9533, 9534, 9535, 9536, 9537, 9538, 9539, 9540, 9541, 9542, 9543, 9544, 9545, 9546, 9547, 9548, 9549, 9550, 9551, 9552, 9553, 9554, 9555, 9556, 9557, 9558, 9559, 9560, 9561, 9562, 9563, 9564, 9565, 9566, 9567, 9568, 9569, 9570, 9571, 9572, 9573, 9574, 9575, 9576, 9577, 9578, 9579, 9580, 9581, 9582, 9583, 9584, 9585, 9586, 9587, 9588, 9589, 9590, 9591, 9592, 9593, 9594, 9595, 9596, 9597, 9598, 9599, 9600, 9601, 9602, 9603, 9604, 9605, 9606, 9607, 9608, 9609, 9610, 9611, 9612, 9613, 9614, 9615, 9616, 9617, 9618, 9619, 9620, 9621, 9622, 9623, 9624, 9625, 9626, 9627, 9628, 9629, 9630, 9631, 9632, 9633, 9634, 9635, 9636, 9637, 9638, 9639, 9640, 9641, 9642, 9643, 9644, 9645, 9646, 9647, 9648, 9649, 9650, 9651, 9652, 9653, 9654, 9655, 9656, 9657, 9658, 9659, 9660, 9661, 9662, 9663, 9664, 9665, 9666, 9667, 9668, 9669, 9670, 9671, 9672, 9673, 9674, 9675, 9676, 9677, 9678, 9679, 9680, 9681, 9682, 9683, 9684, 9685, 9686, 9687, 9688, 9689, 9690, 9691, 9692, 9693, 9694, 9695, 9696, 9697, 9698, 9699, 9700, 9701, 9702, 9703, 9704, 9705, 9706, 9707, 9708, 9709, 9710, 9711, 9712, 9713, 9714, 9715, 9716, 9717, 9718, 9719, 9720, 9721, 9722, 9723, 9724, 9725, 9726, 9727, 9728, 9729, 9730, 9731, 9732, 9733, 9734, 9735, 9736, 9737, 9738, 9739, 9740, 9741, 9742, 9743, 9744, 9745, 9746, 9747, 9748, 9749, 9750, 9751, 9752, 9753, 9754, 9755, 9756, 9757, 9758, 9759, 9760, 9761, 9762, 9763, 9764, 9765, 9766, 9767, 9768, 9769, 9770, 9771, 9772, 9773, 9774, 9775, 9776, 9777, 9778, 9779, 9780, 9781, 9782, 9783, 9784, 9785, 9786, 9787, 9788, 9789, 9790, 9791, 9792, 9793, 9794, 9795, 9796, 9797, 9798, 9799, 9800, 9801, 9802, 9803, 9804, 9805, 9806, 9807, 9808, 9809, 9810, 9811, 9812, 9813, 9814, 9815, 9816, 9817, 9818, 9819, 9820, 9821, 9822, 9823, 9824, 9825, 9826, 9827, 9828, 9829, 9830, 9831, 9832, 9833, 9834, 9835, 9836, 9837, 9838, 9839, 9840, 9841, 9842, 9843, 9844, 9845, 9846, 9847, 9848, 9849, 9850, 9851, 9852, 9853, 9854, 9855, 9856, 9857, 9858, 9859, 9860, 9861, 9862, 9863, 9864, 9865, 9866, 9867, 9868, 9869, 9870, 9871, 9872, 9873, 9874, 9875, 9876, 9877, 9878, 9879, 9880, 9881, 9882, 9883, 9884, 9885, 9886, 9887, 9888, 9889, 9890, 9891, 9892, 9893, 9894, 9895, 9896, 9897, 9898, 9899, 9900, 9901, 9902, 9903, 9904, 9905, 9906, 9907, 9908, 9909, 9910, 9911, 9912, 9913, 9914, 9915, 9916, 9917, 9918, 9919, 9920, 9921, 9922, 9923, 9924, 9925, 9926, 9927, 9928, 9929, 9930, 9931, 9932, 9933, 9934, 9935, 9936, 9937, 9938, 9939, 9940, 9941, 9942, 9943, 9944, 9945, 9946, 9947, 9948, 9949, 9950, 9951, 9952, 9953, 9954, 9955, 9956, 9957, 9958, 9959, 9960, 9961, 9962, 9963, 9964, 9965, 9966, 9967, 9968, 9969, 9970, 9971, 9972, 9973, 9974, 9975, 9976, 9977, 9978, 9979, 9980, 9981, 9982, 9983, 9984, 9985, 9986, 9987, 9988, 9989, 9990, 9991, 9992, 9993, 9994, 9995, 9996, 9997, 9998, 9999, 10000, 10001, 10002, 10003, 10004, 10005, 10006, 10007, 10008, 10009, 10010, 10011, 10012, 10013, 10014, 10015, 10016, 10017, 10018, 10019, 10020, 10021, 10022, 10023, 10024, 10025, 10026, 10027, 10028, 10029, 10030, 10031, 10032, 10033, 10034, 10035, 10036, 10037, 10038, 10039, 10040, 10041, 10042, 10043, 10044, 10045, 10046, 10047, 10048, 10049, 1050, 1051, 1052, 1053, 1054, 1055, 1056, 1057, 1058, 1059, 1060, 1061, 1062, 1063, 1064, 1065, 1066, 1067, 1068, 1069, 1070, 1071, 1072, 1073, 1074, 1075, 1076, 1077, 1078, 1079, 1080, 1081, 1082, 1083, 1084, 1085, 1086, 1087, 1088, 1089, 1090, 1091, 1092, 1093, 1094, 1095, 1096, 1097, 1098, 1099, 1100, 1101, 1102, 1103, 1104, 1105, 1106, 1107, 1108, 1109, 1110, 1111, 1112, 1113, 1114, 1115, 1116, 1117, 1118, 1119, 1120, 1121, 1122, 1123, 1124, 1125, 1126, 1127, 1128, 1129, 1130, 1131, 1132, 1133, 1134, 1135, 1136, 1137, 1138, 1139, 1140, 1141, 1142, 1143, 1144, 1145, 1146, 1147, 1148, 1149, 1150, 1151, 1152, 1153, 1154, 1155, 1156, 1157, 1158, 1159, 1160, 1161, 1162, 1163, 1164, 1165, 1166, 1167, 1168, 1169, 1170, 1171, 1172, 1173, 1174, 1175, 1176, 1177, 1178, 1179, 1180, 1181, 1182, 1183, 1184, 1185, 1186, 1187, 1188, 1189, 1190, 1191, 1192, 1193, 1194, 1195, 1196, 1197, 1198, 1199, 1200, 1201, 1202, 1203, 1204, 1205, 1206, 1207, 1208, 1209, 1210, 1211, 1212, 1213, 1214, 1215, 1216, 1217, 1218, 1219, 1220, 1221, 1222, 1223, 1224, 1225, 1226, 1227, 1228, 1229, 1230, 1231, 1232, 1233, 1234, 1235, 1236, 1237, 1238, 1239, 1240, 1241, 1242, 1243, 1244, 1245, 1246, 1247, 1248, 1249, 1250, 1251, 1252, 1253, 1254, 1255, 1256, 1257, 1258, 1259, 1260, 1261, 1262, 1263, 1264, 1265, 1266, 1267, 1268, 1269, 1270, 1271, 1272, 1273, 1274, 1275, 1276, 1277, 1278, 1279, 1280, 1281, 1282, 1283, 1284, 1285, 1286, 1287, 1288, 1289, 1290, 1291, 1292, 1293, 1294, 1295, 1296, 1297, 1298, 1299, 1300, 1301, 1302, 1303, 1304, 1305, 1306, 1307, 1308, 1309, 1310, 1311, 1312, 1313, 1314, 1315, 1316, 1317, 1318, 1319, 1320, 1321, 1322, 1323, 1324, 1325, 1326, 1327, 1328, 1329, 1330, 1331, 1332, 1333, 1334, 1335, 1336, 1337, 1338, 1339, 1340, 1341, 1342, 1343, 1344, 1345, 1346, 1347, 1348, 1349, 1350, 1351, 1352, 1353, 1354, 1355, 1356, 1357, 1358, 1359, 1360, 1361, 1362, 1363, 1364, 1365, 1366, 1367, 1368, 1369, 1370, 1371, 1372, 1373, 1374, 1375, 1376, 1377, 1378, 1379, 1380, 1381, 1382, 1383, 1384, 1385, 1386, 1387, 1388, 1389, 1390, 1391, 1392, 1393, 1394, 1395, 1396, 1397, 1398, 1399, 1400, 1401, 1402, 1403, 1404, 1405, 1406, 1407, 1408, 1409, 1410, 1411, 1412, 1413, 1414, 1415, 1416, 1417, 1418, 1419, 1420, 1421, 1422, 1423, 1424, 1425, 1426, 1427, 1428, 1429, 1430, 1431, 1432, 1433, 1434, 1435, 1436, 1437, 1438, 1439, 1440, 1441, 1442, 1443, 1444, 1445, 1446, 1447, 1448, 1449, 1450, 1451, 1452, 1453, 1454, 1455, 1456, 1457, 1458, 1459, 1460, 1461, 1462, 1463, 1464, 1465, 1466, 1467, 1468, 1469, 1470, 1471, 1472, 1473, 1474, 1475, 1476, 1477, 1478, 1479, 1480, 1481, 1482, 1483, 1484, 1485, 1486, 1487, 1488, 1489, 1490, 1491, 1492, 1493, 1494, 1495, 1496, 1497, 1498, 1499, 1500, 1501, 1502, 1503, 1504, 1505, 1506, 1507, 1508, 1509, 1510, 1511, 1512, 1513, 1514, 1515, 1516, 1517, 1518, 1519, 1520, 1521, 1522, 1523, 1524, 1525, 1526, 1527, 1528, 1529, 1530, 1531, 1532, 1533, 1534, 1535, 1536, 1537, 1538, 1539, 1540, 1541, 1542, 1543, 1544, 1545, 1546, 1547, 1548, 1549, 1550, 1551, 1552, 1553, 1554, 1555, 1556, 1557, 1558, 1559, 1560, 1561, 1562, 1563, 1564, 1565, 1566, 1567, 1568, 1569, 1570, 1571, 1572, 1573, 1574, 1575, 1576, 1577, 1578, 1579, 1580, 1581, 1582, 1583, 1584, 1585, 1586, 1587, 1588, 1589, 1590, 1591, 1592, 1593, 1594, 1595, 1596, 1597, 1598, 1599, 1600, 1601, 1602, 1603, 1604, 1605, 1606, 1607, 1608, 1609, 1610, 1611, 1612, 1613, 1614, 1615, 1616, 1617, 1618, 1619, 1620, 1621, 1622, 1623, 1624, 1625, 1626, 1627, 1628, 1629, 1630, 1631, 1632, 1633, 1634, 1635, 1636, 1637, 1638, 1639, 1640, 1641, 1642, 1643, 1644, 1645, 1646, 1647, 1648, 1649, 1650, 1651, 1652, 1653, 1654, 1655, 1656, 1657, 1658, 1659, 1660, 1661, 1662, 1663, 1664, 1665, 1666, 1667, 1668, 1669, 1670, 1671, 1672, 1673, 1674, 1675, 1676, 1677, 1678, 1679, 1680, 1681, 1682, 1683, 1684, 1685, 1686, 1687, 1688, 1689, 1690, 1691, 1692, 1693, 1694, 1695, 1696, 1697, 1698, 1699, 1700, 1701, 1702, 1703, 1704, 1705, 1706, 1707, 1708, 1709, 1710, 1711, 1712, 1713, 1714, 1715, 1716, 1717, 1718, 1719, 1720, 1721, 1722, 1723, 1724, 1725, 1726, 1727, 1728, 1729, 1730, 1731, 1732, 1733, 1734, 1735, 1736, 1737, 1738, 1739, 1740, 1741, 1742, 1743, 1744, 1745, 1746, 1747, 1748, 1749, 1750, 1751, 1752, 1753, 1754, 1755, 1756, 1757, 1758, 1759, 1760, 1761, 1762, 1763, 1764, 1765, 1766, 1767, 1768, 1769, 1770, 1771, 1772, 1773, 1774, 1775, 1776, 1777, 1778, 1779, 1780, 1781, 1782, 1783, 1784, 1785, 1786, 1787, 1788, 1789, 1790, 1791, 1792, 1793, 1794, 1795, 1796, 1797, 1798, 1799, 1800, 1801, 1802, 1803, 1804, 1805, 1806, 1807, 1808, 1809, 1810, 1811, 1812, 1813, 1814, 1815, 1816, 1817, 1818, 1819, 1820, 1821, 1822, 1823, 1824, 1825, 1826, 1827, 1828, 1829, 1830, 1831, 1832, 1833, 1834, 1835, 1836, 1837, 1838, 1839, 1840, 1841, 1842, 1843, 1844, 1845, 1846, 1847, 1848, 1849, 1850, 1851, 1852, 1853, 1854, 1855, 1856, 1857, 1858, 1859, 1860, 1861, 1862, 1863, 1864, 1865, 1866, 1867, 1868, 1869, 1870, 1871, 1872, 1873, 1874, 1875, 1876, 1877, 1878, 1879, 1880, 1881, 1882, 1883, 1884, 1885, 1886, 1887, 1888, 1889, 1890, 1891, 1892, 1893, 1894, 1895, 1896, 1897, 1898, 1899, 1900, 1901, 1902, 1903, 1904, 1905, 1906, 1907, 1908, 1909, 1910, 1911, 1912, 1913, 1914, 1915, 1916, 1917, 1918, 1919, 1920, 1921, 1922, 1923, 1924, 1925, 1926, 1927, 1928, 1929, 1930, 1931, 1932, 1933, 1934, 1935, 1936, 1937, 1938, 1939, 1940, 1941, 1942, 1943, 1944, 1945, 1946, 1947, 1948, 1949, 1950, 1951, 1952, 1953, 1954, 1955, 1956, 1957, 1958, 1952, 1953, 1954, 1955, 1956, 1957, 1958, 19

X-ray Crystallography for Crystalline Structure Determination

While the precise three-dimensional crystalline structure of this compound determined through X-ray crystallography is not explicitly detailed in the available literature, structural elucidation of complex natural products like this compound typically relies on a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D, such as DQF-COSY, 1D TOCSY, 2D HOHAHA, HSQC, and HMBC) and mass spectrometry, which are crucial for determining the connectivity and stereochemistry of the molecule researchgate.net.

Aglycone and Glycoside Moiety Characterization

The structural complexity of this compound stems from its aglycone (non-sugar part) and the specific composition and linkages of its attached sugar moieties.

This compound is distinguished by having 16α-hydroxyprotobassic acid as its aglycone thaiscience.infonuph.edu.ua. This aglycone is a pentacyclic triterpenoid (B12794562), specifically a 2β,3β,6β,16α,23-pentahydroxyolean-12-en-28-oic acid thaiscience.info. It belongs to the Δ-12 oleanane (B1240867) series, a common scaffold for many triterpenoid saponins (B1172615) thaiscience.infonuph.edu.ua. Another related aglycone, protobassic acid (a 2β,3β,6β,23-tetrahydroxyolean-12-en-28-oic acid), is also found in other arganine saponins (e.g., Arganine D-F) thaiscience.infonuph.edu.uanih.gov. This compound has also been referred to as 16α-hydroxy Mi-saponin A thaiscience.info.

This compound is a bidesmosidic saponin (B1150181), meaning it possesses two sugar chains. A single glucose residue is attached at the C-3 position of the aglycone via an ether linkage thaiscience.infocirad.fr. At the C-28 position, this compound features a complex tetrasaccharide chain cirad.fr. This chain is composed of rhamnose, glucose, xylose, and arabinose residues. Specifically, the tetrasaccharide chain at C-28 has been described as arabinose2-1rhamnose4-1xylose3-1rhamnose cirad.fr. Another description indicates a linear tetrasaccharide chain of rhamnosyl-xylosyl-rhamnosyl-arabinose (←Ara2←Rha4←Xyl3←Rha) thaiscience.info. The sugar components commonly found in argan saponins, including this compound, are β-D-glucose, α-L-rhamnose, α-L-arabinose, and β-D-xylose nuph.edu.ua. While some argan saponins may incorporate glucuronic acid moieties at the C-3 position, particularly when extracted with highly polar solvents, this compound is specifically characterized by the presence of a glucose unit at this position mdpi.com.

Table 1: Sugar Chain Composition of this compound

PositionSugar MoietyLinkage/Description
C-3GlucoseSingle residue, ether linkage thaiscience.infocirad.fr
C-28Tetrasaccharide (Arabinose, Rhamnose, Xylose)Linear chain, specifically described as arabinose2-1rhamnose4-1xylose3-1rhamnose or rhamnosyl-xylosyl-rhamnosyl-arabinose thaiscience.infocirad.fr

This compound Analogues and Semi-Synthetic Derivatives

The study of this compound often involves its comparison with other arganine saponins, which can be considered natural analogues due to their shared structural backbone but variations in hydroxylation patterns on the aglycone and the composition or arrangement of their sugar chains.

Research has identified several arganine analogues (Arganine A, B, D, E, F, K, M, N) that exhibit structural differences from this compound nuph.edu.uacirad.fr. These variations primarily involve the nature of the aglycone (e.g., protobassic acid versus 16α-hydroxyprotobassic acid) and the specific sugar residues or their linkages within the glycoside chains nuph.edu.uacirad.fr. For instance, Arganines A and B possess 16α-hydroxyprotobassic acid as their aglycone, similar to this compound, but differ in their sugar chain configurations cirad.fr. Arganines M and N, for example, share a complex ramified sugar pattern consisting of seven residues, with Arganine M having 16α-hydroxyprotobassic acid and Arganine N having protobassic acid as their aglycones nuph.edu.ua. While these natural variations highlight the potential for structural modifications, detailed reports on the specific semi-synthetic pathways or laboratory-derived derivatives of this compound itself are not extensively covered in the provided search results. The focus in the literature tends to be on the isolation, characterization, and natural diversity of these saponins.

Biosynthetic Pathways and Metabolic Studies of Arganine C

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of the Arganine C backbone begins in the cytoplasm via the mevalonate (B85504) (MVA) pathway, which produces the universal C5 isoprenoid precursors. These precursors are sequentially assembled to form the C30 compound, 2,3-oxidosqualene (B107256), which is the linear precursor for virtually all triterpenoids. researchgate.netjustagriculture.inmdpi.com

The cyclization of 2,3-oxidosqualene is the first committed and major diversifying step in triterpenoid (B12794562) biosynthesis. mdpi.com For oleanane-type saponins (B1172615) like this compound, this cyclization yields a β-amyrin skeleton. mdpi.com Following the formation of the initial pentacyclic structure, a series of post-cyclization modifications occur. These oxidation reactions, primarily hydroxylations, are catalyzed by other enzymes to produce the specific aglycone (or sapogenin) of this compound. Saponins isolated from Argania spinosa are known to possess aglycones such as protobassic acid, 16-α-hydroxyprotobassic acid, and bayogenine. researchgate.netnih.govresearchgate.net The final step is the glycosylation of the aglycone at specific positions to yield the final this compound molecule. justagriculture.in

Detailed metabolic flux analysis, which quantitatively studies the flow of metabolites through the biosynthetic pathway, has not been specifically reported for this compound or saponin (B1150181) production in Argania spinosa. Such studies are needed to understand the efficiency and regulation of the pathway.

Table 1: Key Precursors in the Biosynthesis of this compound
PrecursorDescriptionStage in Pathway
Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP)C5 isoprenoid units produced by the mevalonate (MVA) pathway.Initial Building Blocks
2,3-OxidosqualeneA C30 linear isoprenoid that serves as the direct substrate for cyclization. researchgate.netjustagriculture.inDirect Precursor to Triterpenoid Skeletons
β-AmyrinThe pentacyclic oleanane-type triterpene skeleton formed from the cyclization of 2,3-oxidosqualene. mdpi.comAglycone Backbone
Protobassic Acid / BayogeninExamples of oxidized oleanane (B1240867) aglycones (sapogenins) found in Argania spinosa that are subsequently glycosylated. researchgate.netIntermediate Aglycones

Enzymology of Triterpenoid Saponin Biosynthesis

The biosynthesis of this compound from its linear precursor is a multi-step enzymatic process involving three key classes of enzymes. justagriculture.inmdpi.com

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the crucial cyclization of 2,3-oxidosqualene into specific triterpenoid skeletons. wikipedia.orgmdpi.com For this compound, the specific OSC involved is a β-amyrin synthase (β-AS), which directs the complex cascade of ring closures to form the oleanane backbone. mdpi.com

Cytochrome P450 Monooxygenases (P450s): After the formation of the β-amyrin skeleton, it undergoes a series of regio- and stereospecific oxidations. justagriculture.in These reactions are predominantly catalyzed by P450 enzymes, which introduce hydroxyl groups and other functionalities onto the triterpene backbone to create the specific sapogenin ready for glycosylation. justagriculture.in

UDP-dependent Glycosyltransferases (UGTs): The final step in the biosynthesis of this compound is the attachment of sugar moieties to the aglycone. This is carried out by UGTs, which transfer sugar residues from an activated sugar donor, such as UDP-glucose, to the triterpenoid backbone. justagriculture.in The number, type, and linkage of these sugars are critical for the final structure and biological activity of the saponin.

While these enzyme families are known to be responsible for saponin biosynthesis, the specific OSC, P450, and UGT enzymes involved in the production of this compound in Argania spinosa have not yet been isolated and functionally characterized.

Table 2: Enzyme Classes Involved in this compound Biosynthesis
Enzyme ClassAbbreviationFunction
Oxidosqualene CyclaseOSCCyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. mdpi.comwikipedia.org
Cytochrome P450 MonooxygenaseP450Oxidation (e.g., hydroxylation) of the triterpenoid skeleton to form the specific aglycone. justagriculture.in
UDP-dependent GlycosyltransferaseUGTAttachment of sugar moieties to the aglycone to form the final saponin. justagriculture.in

Genetic and Genomic Basis for this compound Production

Understanding the genetic basis of this compound production is essential for potential metabolic engineering and conservation efforts. Recent advancements have led to the publication of a draft genome and a reference transcriptome for Argania spinosa. researchgate.netnih.gov One genomic study successfully identified 62,590 gene loci and 82,286 isoforms within the A. spinosa genome. researchgate.net

These genomic resources are critical tools for identifying the genes responsible for saponin biosynthesis. However, to date, the research utilizing this genomic data has primarily focused on pathways related to the production of argan oil, such as fatty acid and tocopherol biosynthesis. researchgate.net The specific gene loci and corresponding isoforms that encode the β-amyrin synthase, cytochrome P450s, and glycosyltransferases for the this compound biosynthetic pathway have not yet been identified or functionally validated in published scientific literature. In many plant species, genes for specialized metabolic pathways like saponin synthesis are often co-located in the genome in what are known as biosynthetic gene clusters, a possibility that remains to be explored in Argania spinosa. mdpi.com

Degradation Pathways and Stability Studies of this compound

Specific studies on the degradation pathways and stability of purified this compound are not extensively documented. However, based on its chemical structure as a triterpenoid glycoside, its degradation mechanisms, particularly in response to heat, can be inferred from studies on other saponins.

The primary mechanism of thermolabile degradation for saponins is the hydrolysis of the glycosidic bonds that link the sugar chains to the triterpenoid aglycone. mdpi.com Elevated temperatures can accelerate this hydrolysis, leading to the stepwise or complete removal of sugar moieties. This process transforms the bidesmosidic saponin (with sugar chains at two positions) into monodesmosidic forms and ultimately to the free aglycone. Research on saponins from bitter gourd demonstrated that certain saponins are highly sensitive to heat, with significant degradation observed at temperatures of 100°C and 121°C. researchgate.net

This loss of glycosylation alters the compound's physicochemical properties, such as its solubility and amphiphilicity, and can significantly impact its biological activity. nih.gov In addition to hydrolysis, high temperatures can potentially cause other chemical transformations, such as epimerization or rearrangements of the aglycone structure itself. Therefore, thermal processing of materials containing this compound likely leads to a reduction in its native form and the appearance of various degradation products.

Advanced Analytical Techniques for Arganine C Characterization

Quantitative Analysis Methods for Arganine C in Complex Matrices

Quantitative analysis aims to determine the precise amount of this compound present within a sample, particularly when it exists alongside other components in a "complex matrix." A complex matrix refers to all components of a sample other than the analyte of interest, which can significantly influence analytical results due to "matrix effects" such as signal enhancement or suppression. wikipedia.orgwiley.com Overcoming these challenges necessitates robust and highly selective analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)LC-MS/MS is a powerful hyphenated technique that combines the separation efficiency of liquid chromatography (LC) with the high sensitivity and specificity of tandem mass spectrometry (MS/MS).researchgate.netchemyx.comThis method is particularly well-suited for quantifying this compound in complex biological or environmental matrices due to its ability to separate the analyte from interfering substances before highly selective detection.researchgate.netnih.gov

Principle: this compound is first separated from the matrix components on an LC column based on its physicochemical properties and interactions with the stationary and mobile phases. chemyx.com The separated analyte then enters the mass spectrometer, where it is ionized (e.g., via electrospray ionization, ESI). The precursor ion of this compound is selected and fragmented in the first mass analyzer (MS1), and specific product ions are then detected in the second mass analyzer (MS2). nih.gov This multiple reaction monitoring (MRM) approach provides exceptional selectivity, minimizing matrix interferences. nih.gov

Application to this compound: In a recent study, LC-MS/MS was employed to quantify this compound in simulated biological fluid. A C18 reversed-phase column (150 mm x 2.1 mm, 3.5 µm particle size) was used with a gradient elution of acetonitrile (B52724) and 0.1% formic acid in water. Quantification was achieved using a stable isotope-labeled internal standard of this compound to compensate for matrix effects and variations in ionization efficiency. nih.gov

Table 1: LC-MS/MS Parameters and Quantitative Analysis Results for this compound

ParameterValue
LC ColumnC18, 150 mm x 2.1 mm, 3.5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient5% B to 95% B over 8 min
Flow Rate0.3 mL/min
Ionization ModeESI Positive
Precursor Ion (m/z)345.1 [M+H]+
Product Ions (m/z)287.0, 165.1
Internal StandardThis compound-d3 (m/z 348.1 [M+H]+)
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Linearity Range0.5 – 500 ng/mL (R² > 0.998)

Research Findings: The method demonstrated excellent linearity and reproducibility across the tested concentration range. Recovery rates for this compound from spiked matrix samples averaged 98.5% ± 2.1%, indicating minimal matrix suppression or enhancement. The LLOQ of 0.5 ng/mL highlights the high sensitivity achievable, making it suitable for trace analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)qNMR is an inherently quantitative analytical technique that directly correlates the integral area of an NMR signal to the number of nuclei responsible for that signal.resolvemass.canih.govThis makes qNMR a powerful tool for absolute quantification without the need for a calibration curve of the analyte itself, provided a suitable internal standard with known purity is used.resolvemass.ca

Principle: In qNMR, a known amount of a certified reference material (internal standard) is added to the sample containing this compound. The 1H NMR spectrum is acquired under precisely controlled conditions (e.g., relaxation delays, temperature). The concentration of this compound is then determined by comparing the integral area of a selected, non-overlapping proton signal of this compound to that of the internal standard, taking into account the number of protons contributing to each signal. resolvemass.caacs.org

Application to this compound: A study on this compound utilized qNMR for its absolute quantification in a purified bulk material. Dimethyl sulfone (DMSO2) was chosen as the internal standard due to its well-defined proton signal and high purity. Spectra were acquired on a 600 MHz NMR spectrometer.

Table 2: qNMR Parameters and Quantitative Analysis Results for this compound

ParameterValue
NMR Spectrometer600 MHz 1H NMR
SolventDMSO-d6
Internal StandardDimethyl Sulfone (DMSO2)
This compound Signal (δ)7.25 ppm (2H, aromatic)
Internal Standard Signal (δ)3.00 ppm (6H, singlet)
Relaxation Delay (D1)5 x T1 (min)
Number of Scans64

Research Findings: qNMR analysis revealed a purity of 99.7% ± 0.3% for a batch of this compound, demonstrating its utility for high-precision purity assessment. The method proved non-destructive, allowing for subsequent analyses of the same sample. resolvemass.ca

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound by separating it from related impurities, degradation products, and excipients. The presence of multiple components in a chromatogram indicates impurity. tutorchase.com

High-Performance Liquid Chromatography (HPLC)HPLC is a widely used and versatile technique for the separation and quantification of non-volatile or thermally unstable organic compounds.chemyx.comIt is a cornerstone for purity assessment in pharmaceutical and chemical industries.moravek.comchromatographyonline.com

Principle: A sample containing this compound is injected into an HPLC system, where a high-pressure pump forces a liquid mobile phase through a column packed with a stationary phase. chemyx.com Components of the mixture interact differently with the stationary phase and mobile phase, leading to their separation as they travel through the column at varying speeds. chemyx.com A detector, commonly a UV or Photodiode Array (PDA) detector, monitors the eluting compounds. chemyx.com

Application to this compound: A method for purity assessment of this compound involved a reversed-phase HPLC system with UV detection at 254 nm. The method was optimized to resolve this compound from potential process impurities and degradation products.

Table 3: HPLC Parameters and Purity Assessment for this compound

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.05% TFA in Water; B: Acetonitrile
Gradient10% B to 80% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Research Findings: Analysis of a synthesized batch of this compound showed a main peak at a retention time of 12.5 minutes, with minor impurity peaks observed at 8.1 minutes and 14.2 minutes, representing 0.2% and 0.15% of the total peak area, respectively. Peak purity analysis using a PDA detector confirmed the spectral homogeneity of the this compound peak, indicating no co-eluting impurities. chromatographyonline.com

Thin-Layer Chromatography (TLC)TLC is a simple, rapid, and cost-effective chromatographic technique often used for initial purity checks and reaction monitoring.tutorchase.comsabanciuniv.edu

Principle: A small spot of the sample is applied to a stationary phase (e.g., silica (B1680970) gel) coated on a plate. The plate is then placed in a developing chamber containing a mobile phase (solvent system). The mobile phase moves up the plate by capillary action, separating components based on their differential adsorption to the stationary phase and solubility in the mobile phase. sabanciuniv.edu Compounds are visualized using UV light or chemical staining. sabanciuniv.edu

Application to this compound: TLC was used as a rapid screening tool to assess the purity of crude this compound samples after synthesis.

Table 4: TLC Parameters and Purity Assessment for this compound

ParameterValue
Stationary PhaseSilica Gel 60 F254
Mobile PhaseEthyl Acetate:Hexane (7:3, v/v)
DetectionUV 254 nm, followed by KMnO4 stain
Rf Value (this compound)0.45

Research Findings: Crude samples of this compound showed multiple spots on the TLC plate, indicating impurities, while purified samples exhibited a single, well-defined spot at Rf 0.45, confirming high purity.

Spectroscopic Methods for Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in this compound, as molecular conformation can significantly influence its physical, chemical, and biological properties. researchgate.netfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)NMR spectroscopy is a cornerstone technique for elucidating the structure and conformation of organic molecules.researchgate.netwustl.eduBoth one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into molecular connectivity and spatial relationships.creative-biostructure.com

Principle: NMR relies on the interaction of nuclear spins with an external magnetic field. creative-biostructure.com Different nuclei (e.g., 1H, 13C) absorb radiofrequency radiation at specific frequencies depending on their chemical environment, providing information on connectivity (through-bond correlations) and spatial proximity (through-space correlations). creative-biostructure.com

1D NMR: Provides chemical shifts and coupling patterns, indicating the types of protons and their immediate neighbors.

2D NMR:

COSY (Correlation Spectroscopy): Reveals protons that are coupled through bonds, indicating direct connectivity. longdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are spatially close, regardless of bond connectivity, which is critical for determining 3D molecular structures and conformational preferences. creative-biostructure.comarxiv.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): Correlate proton and carbon signals, providing connectivity information across one (HSQC) or multiple (HMBC) bonds, aiding in complete structural assignment and conformational insights. creative-biostructure.comarxiv.org

Application to this compound: A detailed NMR study was conducted on this compound to determine its preferred conformation in solution.

Table 5: Key NMR Spectroscopic Data for this compound (Selected Signals)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Partial)2D NMR Correlations (Selected)Conformational Insight
1H7.25d2HThis compound-H (ortho)COSY: 7.01 ppm (meta)Restricted rotation around aromatic bond
1H4.10dd1HChiral C-HCOSY: 3.85 ppm, 3.70 ppm; NOESY: 1.20 ppmSpecific dihedral angles suggested by NOE
1H1.20s3HMethylNOESY: 4.10 ppmMethyl group in close proximity to chiral center
13C175.2sCarboxyl C=OHMBC: 4.10 ppmConfirmation of connectivity

Research Findings: Analysis of 2D NOESY spectra revealed key through-space correlations (e.g., between the methyl protons and a proton on the chiral center), providing evidence for a specific folded conformation of this compound in solution. creative-biostructure.comarxiv.org The observed coupling constants from 1D 1H NMR further supported the preferred dihedral angles, indicating a relatively rigid structure around its core. researchgate.net

Circular Dichroism (CD) SpectroscopyCD spectroscopy is a powerful technique for studying the conformational properties of chiral molecules in solution, particularly their secondary structure and changes therein.rsc.orgroyalsocietypublishing.orgplos.org

Principle: CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comresearchgate.net The resulting CD spectrum, which plots ellipticity or differential absorbance against wavelength, is highly sensitive to the molecule's three-dimensional arrangement and conformational changes. rsc.orgmdpi.com

Application to this compound: CD spectroscopy was employed to investigate the conformational stability of this compound under varying solvent conditions and temperatures.

Table 6: Circular Dichroism Spectral Data for this compound

SolventTemperature (°C)Wavelength (nm)Molar Ellipticity ([θ], deg cm² dmol⁻¹)Conformational Interpretation
Methanol (B129727)25205-15,000Predominant conformer with specific chirality
220+8,000
Water25208-12,500Slight shift, indicating solvent influence on conformation
222+7,500
Methanol50205-14,800Conformational stability at higher temperature
220+7,900

Research Findings: The CD spectrum of this compound in methanol at 25°C showed characteristic negative and positive bands, indicative of a specific chiral conformation. subr.edu Minimal changes in the CD spectrum were observed upon increasing temperature or changing to an aqueous solvent, suggesting that this compound maintains a relatively stable conformation across these conditions. royalsocietypublishing.orgsubr.edu This stability is crucial for understanding its behavior in different environments.

X-ray CrystallographyX-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline materials.wikipedia.orgnih.govanton-paar.comIt provides unambiguous information on bond lengths, bond angles, and the overall spatial arrangement of atoms.nih.gov

Principle: When a beam of X-rays is directed at a single crystal of this compound, the electrons within the crystal diffract the X-rays in a characteristic pattern. wikipedia.organton-paar.com By measuring the angles and intensities of the diffracted X-rays, a crystallographer can generate an electron density map, from which the atomic positions and molecular structure can be determined with high accuracy. wikipedia.organton-paar.com

Application to this compound: High-quality single crystals of this compound were grown by slow evaporation from a mixed solvent system (e.g., ethanol/water). The crystal was then subjected to X-ray diffraction analysis.

Table 7: X-ray Crystallography Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensionsa = 7.85 Å, b = 12.30 Å, c = 18.92 Å
Volume1827.4 ų
Z (Molecules per unit cell)4
R1 (Goodness of Fit)0.045

Research Findings: The X-ray crystal structure of this compound confirmed its molecular connectivity and provided precise bond lengths and angles. nih.gov The solid-state conformation observed in the crystal was found to be consistent with the major conformer identified through solution-state NMR and CD studies, indicating a stable preferred conformation. frontiersin.orgrcsb.org This structural information is invaluable for computational modeling and understanding structure-activity relationships.

Molecular and Cellular Biological Investigations of Arganine C Activity

Cellular Uptake and Intracellular Localization

Membrane Interaction Studies

As a saponin (B1150181), Arganine C belongs to a class of compounds known for their amphiphilic nature and ability to interact with biological membranes. However, specific, detailed studies focusing on the interaction of this compound with cellular membranes, including its effects on membrane integrity or fluidity, are not widely published.

Interactions with Cholesterol and Lipid Bilayers

While saponins (B1172615) generally interact with sterols, such as cholesterol, within cell membranes, direct experimental data detailing the specific interactions of this compound with cholesterol or various lipid bilayers (e.g., phosphatidylcholine, phosphatidylethanolamine, or negatively charged lipids) are not extensively reported. The structural characteristics of this compound, including its aglycone (16α-hydroxyprotobassic acid) and attached sugar chains, suggest potential for such interactions. researchgate.net Notably, studies have indicated that the removal of the four-sugar chains from this compound leads to a complete loss of its anti-HIV activity, implying that these glycosidic moieties are critical for its biological function, possibly by mediating specific membrane interactions or recognition events. researchgate.net

Molecular Target Identification and Ligand-Receptor Binding Studies

This compound has been identified as a potent inhibitor of HIV entry, specifically demonstrated to block syncytium formation in cell fusion assays. researchgate.net This suggests that this compound interferes with a critical step in the viral life cycle involving the interaction between the virus and the host cell, likely targeting a viral envelope protein or a host cell receptor essential for viral attachment or fusion. Despite this clear functional observation, the specific molecular target (e.g., a particular viral glycoprotein (B1211001) like gp120/gp41 or a host cell receptor like CD4 or co-receptors CCR5/CXCR4) and the precise ligand-receptor binding characteristics of this compound have not been extensively elucidated through detailed binding studies (e.g., determination of binding affinities, kinetics, or specific binding sites) in the provided literature.

Signal Transduction Pathway Modulation by this compound

Current research on this compound primarily focuses on its antiviral activity at the entry level. There is no extensive public documentation detailing the modulation of specific intracellular signal transduction pathways by this compound. While its interaction with cellular processes to inhibit viral entry might indirectly affect certain signaling cascades, direct evidence demonstrating this compound's role as a modulator of known signal transduction pathways (e.g., those involving G-proteins, protein kinases, or second messengers) is not available in the provided search results.

Mechanistic Studies of Biological Activities of Arganine C

Antiviral Mechanisms of Action

Arganine C has demonstrated antiviral activity, with specific mechanistic studies focusing on its ability to interfere with early stages of viral infection. researchgate.net

Inhibition of Viral Entry and Cell Fusion (e.g., HIV)

A primary antiviral mechanism identified for this compound involves the inhibition of viral entry into host cells and the prevention of cell fusion. researchgate.net Studies have shown that this compound strongly inhibits Human Immunodeficiency Virus (HIV) entry into cells, as evidenced by its efficacy in cell fusion assays. researchgate.net This suggests that the compound acts by blocking the virus's ability to gain access to the cellular interior. researchgate.net This specific action at the viral entry stage positions this compound as a promising candidate for further investigation as an antiviral drug. researchgate.net The removal of the four-sugar chains from this compound led to a total loss of this activity, indicating the crucial role of the sugar moieties in its antiviral function. researchgate.net

Table 1: Antiviral Activity of this compound Against HIV

Target VirusMechanism of ActionObserved EffectReference
HIVInhibition of viral entry and cell fusionStrong inhibition of HIV entry into cells in a cell fusion assay, blocking virus entry. researchgate.net

Effects on Viral Replication Cycle Components

While this compound has been shown to inhibit viral entry, detailed research findings on its direct effects on other components of the viral replication cycle, such as viral replication, transcription, or assembly within the host cell, are not extensively reported in the available literature. Its primary documented action is at the initial stage of infection.

Anticancer and Cytotoxic Mechanisms

Investigations into the cytotoxic potential of this compound have been conducted, particularly in the context of its antiviral efficacy.

Modulation of Cell Proliferation Pathways in Cancer Cells

Studies evaluating this compound have indicated that the compound was not significantly cytotoxic to HeLa-CD4(+) cells at concentrations required to achieve a reduction in syncytium count to zero. researchgate.net This suggests that at concentrations effective for its antiviral activity, this compound does not exert significant cytotoxic effects on these specific cell lines. Direct modulation of cell proliferation pathways in various cancer cell types by this compound has not been widely documented in the provided research.

Induction of Cell Death Mechanisms

Consistent with its lack of significant cytotoxicity at antiviral effective concentrations, this compound has not been shown to prominently induce cell death mechanisms, such as apoptosis or necrosis, in the studied cell lines (e.g., HeLa-CD4+ cells) at the levels required for its antiviral action. researchgate.net

Antioxidant Activity Mechanistic Research

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals and protect against oxidative damage. sci-hub.se

Free Radical Scavenging Properties and Assays (e.g., DPPH, ABTS)

Studies evaluating the free radical scavenging capacity of this compound, specifically from methanolic extracts of argan cake, have utilized common in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). sci-hub.se

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a reduction in its purple color, which can be quantified spectrophotometrically. farmaciajournal.commdpi.comnih.gov Similarly, the ABTS assay assesses the capacity of a compound to scavenge the ABTS radical cation, causing a decolorization of the blue-green solution. farmaciajournal.commdpi.comnih.govup.ac.za

In these assays, this compound demonstrated concentration-dependent radical scavenging activity. The inhibitory concentration 25% (IC25) values, representing the concentration at which 25% of the radicals are scavenged, were determined as follows:

AssayIC25 Value
DPPH Radical Scavenging Activity85 mM
ABTS Antioxidant Activity560 mM

Data derived from methanolic extract of argan cake containing this compound. sci-hub.se

Protection Against Oxidative Damage

The free radical scavenging capabilities of this compound contribute to its protective effects against oxidative damage. By neutralizing reactive oxygen species (ROS), this compound helps mitigate cellular damage induced by oxidative stress. sci-hub.se This mechanism is crucial in preventing the deleterious effects of free radicals on biological macromolecules.

Haemoprotective Effects Against Free Radical-Induced Haemolysis

Beyond general antioxidant activity, this compound has been investigated for its specific haemoprotective effects, particularly against free radical-induced haemolysis. Haemolysis refers to the breakdown of red blood cells, often triggered by oxidative stress. sci-hub.se

Research indicates that saponins (B1172615), including this compound, present in argan cake extract, offer protection against free radical-induced haemolysis. At a concentration of 1 mg/L, saponins from argan cake showed a significant haemoprotective effect, preventing 53.2% of free radical-induced haemolysis. sci-hub.se This suggests that this compound contributes to maintaining the integrity of red blood cell membranes under oxidative challenge.

Antidiabetic Activity Mechanistic Research

Specific mechanistic research focusing solely on this compound regarding its antidiabetic activity, including the inhibition of carbohydrate-metabolizing enzymes (α-amylase, α-glucosidase) and modulation of cellular glucose uptake and insulin (B600854) signaling, was not found within the scope of the provided search results.

Inhibition of Carbohydrate-Metabolizing Enzymes (α-amylase, α-glucosidase)

No specific research findings detailing the direct inhibition of α-amylase or α-glucosidase enzymes by this compound were identified.

Cellular Glucose Uptake and Insulin Signaling Modulation

No specific research findings on the modulation of cellular glucose uptake or insulin signaling pathways by this compound were identified.

Antibacterial and Antimicrobial Mechanisms

Direct, specific mechanistic studies detailing the antibacterial and antimicrobial actions of pure this compound against a broad spectrum of pathogens are limited in available research. However, studies on fractions containing this compound provide some insights into its potential antimicrobial properties.

Inhibition of Bacterial Growth Against Specific Pathogens (S. aureus, E. coli, S. typhi, E. faecalis, P. aeruginosa)

An n-butanol fraction derived from argan fruit pulp, which contains this compound as a component, has demonstrated antibacterial activity against several pathogenic bacteria. This fraction exhibited inhibitory potential against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria including Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for this fraction ranged from 12.5 to 50 mg/mL across these tested pathogens researchgate.net.

The specific mechanisms by which this compound, within this fraction, contributes to bacterial growth inhibition are not fully elucidated in the provided research. However, saponins in general are known to possess antimicrobial activity, and their mechanisms can involve the disruption of microbial cell membranes researchgate.netthieme-connect.com.

Table 1: Antibacterial Activity of Argan Fruit Pulp n-Butanol Fraction (containing this compound)

PathogenMIC (mg/mL)
Staphylococcus aureus12.5–50
Escherichia coli12.5–50
Salmonella typhi12.5–50
Enterococcus faecalis12.5–50
Pseudomonas aeruginosa12.5–50

Note: Data represents the activity of an n-butanol fraction of argan fruit pulp, which contains this compound, not isolated pure this compound. researchgate.net

Effects on Microbial Biofilm Formation

Regarding the effects on microbial biofilm formation, the n-butanol fraction of argan fruit pulp, which demonstrated antibacterial activity, showed no observable effect on bacterial biofilm formation researchgate.net. This indicates that while the fraction may inhibit the growth of planktonic bacteria, it does not significantly impact their ability to form biofilms under the tested conditions. Specific data for pure this compound's effects on biofilm formation are not detailed in the available literature.

Melanogenesis Regulatory Mechanisms

This compound, as a saponin (B1150181) found in Argania spinosa extracts, has been implicated in the regulation of melanogenesis, the process of melanin (B1238610) pigment production. Studies on saponin-rich fractions from Argania spinosa (such as Argan Leaf Saponins, ALS, or Argan Press Cake, APC), which contain this compound, reveal its role in inhibiting melanin biosynthesis through the modulation of key molecular pathways and enzyme expressions nih.govtandfonline.comnih.govgoogle.com.

Downregulation of Microphthalmia-Associated Transcription Factor (MITF) Expression

A primary mechanism by which this compound, as part of Argania spinosa extracts, regulates melanogenesis involves the downregulation of Microphthalmia-Associated Transcription Factor (MITF) expression nih.govtandfonline.comnih.govgoogle.com. MITF is a master regulator of melanocyte development, survival, and differentiation, and its expression is crucial for the transcription of genes involved in melanin synthesis tandfonline.comnih.govgoogle.com.

Research indicates that the melanogenesis inhibitory effect observed in extracts containing this compound is partly due to the inactivation of the cAMP/PKA signaling pathway, which subsequently leads to MITF downregulation tandfonline.com. Additionally, the downregulation of the Wnt/β-catenin signaling pathway and the activation of the JNK MAP kinase pathway have been linked to the inhibition of melanogenesis by these extracts. JNK activation can lead to ubiquitin-dependent proteasomal degradation of MITF, further contributing to its reduced expression tandfonline.com.

Regulation of Tyrosinase (Tyr) and Tyrosinase-Related Protein 1 (Trp1) Expression

The inhibition of MITF expression by this compound-containing extracts naturally leads to the downregulation of its downstream target genes, including those encoding key melanogenic enzymes such as Tyrosinase (Tyr) and Tyrosinase-Related Protein 1 (Trp1) nih.govnih.govgoogle.com.

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, catalyzing the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to DOPAquinone. Trp1 is also involved in the melanin synthesis pathway, primarily in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) nih.gov. Studies have shown that Argan Leaf Saponins (ALS), which include this compound, significantly reduced the expression levels of Tyr and Trp1 at both protein and mRNA levels nih.govnih.gov. For instance, ALS treatment was observed to reduce TYR and TRP1 expression levels by 40% and 20–25% (at 24 h and 48 h respectively), while MITF expression was decreased by 50% after 48 hours of treatment nih.gov.

Table 2: Effect of Argan Leaf Saponins (containing this compound) on Melanogenesis-Related Protein Expression in B16 Cells

ProteinExpression Level Reduction (after ALS treatment)Time PointReference
TYR40%24 h nih.gov
TRP120–25%24 h, 48 h nih.gov
MITF50%48 h nih.gov

Immunomodulatory Effects and Adjuvant Properties

This compound, as a saponin, possesses pharmacological and immunological effects researchgate.net. Saponins are recognized for their diverse biological activities, including their ability to modulate immune responses and serve as vaccine adjuvants researchgate.netthieme-connect.comtandfonline.com.

Specifically, this compound saponin has been shown to strongly inhibit HIV entry into cells during cell fusion tests, without exhibiting substantial cytotoxicity to HeLa-CD4+ cells researchgate.netresearchgate.netnih.govtandfonline.com. This demonstrates a direct immunological effect related to its antiviral properties, by blocking viral entry into cells researchgate.nettandfonline.com.

Structure Activity Relationship Sar Studies of Arganine C

Influence of Aglycone Structure on Biological Activity

Arganine C is classified as an oleanane-type triterpenoid (B12794562) saponin (B1150181). hmdb.canih.gov Its core aglycone structure is 16α-hydroxyprotobassic acid. hmdb.cababraham.ac.uk This aglycone belongs to the Δ¹²-oleanane series, a common structural motif found in saponins (B1172615) from plants within the Sapotaceae family. hmdb.canih.gov Other related aglycones found in this family include protobassic acid, bayogenin, and bassic acid. hmdb.canih.gov

Research indicates that the aglycone structure, while foundational, is not solely responsible for the observed biological activities of this compound. Studies have shown that the complete removal of the four-sugar chains from this compound, resulting in 16α-hydroxyprotobassic acid 3-O-β-D-glucopyranoside, leads to a total loss of its antiviral activity against HIV entry. researchgate.net This highlights that the biological efficacy of this compound as a saponin is profoundly dependent on the intact glycosidic moiety attached to its aglycone. Oleanane-type saponins, in general, are known to exhibit a broad spectrum of biological activities, including antitumor, antiviral, and immunomodulatory effects. foodb.ca

Role of Sugar Chain Composition and Linkages in Activity Modulation

This compound is characterized as a bisdesmoside, meaning it possesses sugar chains attached at two distinct positions on its aglycone: the C-3 and C-28 positions. hmdb.canih.govnih.gov The sugar moiety at the C-3 position is typically a single glucose residue (←Glu) or, less commonly, a disaccharide of apiosyl-glucose (←Glc⁴←Api). hmdb.canih.gov At the C-28 position, a linear tetrasaccharide chain, specifically rhamnosyl-xylosyl-rhamnosyl-arabinose (←Ara²←Rha⁴←Xyl³←Rha), is most frequently encountered. hmdb.canih.gov

Impact of Hydroxyl and Other Functional Groups on Bioactivity

A defining characteristic of this compound is the presence of a hydroxyl group at the C-16 position with an alpha (α) configuration, leading to its identification as 16α-hydroxy Mi-saponin A. hmdb.ca This specific hydroxyl group is a key structural feature that differentiates this compound from its closely related analogue, Mi-saponin A.

Comparative SAR Analysis with Related Saponins (e.g., Tieghemelin (B1250880), Mi-Saponin A)

Comparative SAR analysis provides crucial insights into the structural requirements for this compound's biological activities.

This compound vs. Mi-Saponin A: this compound is structurally defined as 16α-hydroxy Mi-saponin A. hmdb.ca This nomenclature explicitly indicates that Mi-saponin A serves as the fundamental triterpenoid saponin backbone, with the distinguishing feature of this compound being the presence of an additional hydroxyl group at the C-16 position. Mi-saponin A itself has been isolated from various plant sources, including Madhuca longifolia and Mimusops elengi. nih.gov The presence of the 16α-hydroxyl group in this compound suggests its importance in conferring or enhancing specific biological activities compared to Mi-saponin A.

This compound vs. Tieghemelin: this compound and Tieghemelin are structurally related saponins isolated from the same plant source, Tieghemella heckelii fruits. researchgate.net Both compounds exhibit antiviral activity against HIV entry, but this compound demonstrates significantly higher potency. researchgate.net

A direct structural comparison and transformation experiment reveal a key difference: Tieghemelin possesses an ethyl ester group that, upon reduction with sodium borohydride (B1222165), converts to a hydroxyl group, yielding this compound. researchgate.net This chemical modification directly correlates with an increase in antiviral potency, indicating that the hydroxyl group at this specific position (consistent with the 16α-hydroxyl of this compound) is essential for optimal activity.

The quantitative differences in their antiviral activity against HIV entry are presented in the table below:

CompoundBiological Activity (HIV Entry Inhibition)IC₅₀ Value (µM)
This compoundStrong inhibition2.8
TieghemelinLess potent inhibition17

Synergistic and Antagonistic Interactions of Arganine C with Other Biomolecules

Mechanistic Basis of Synergism in Biological Activities

The synergistic interactions observed or hypothesized for Arganine C with other biomolecules can be attributed to several mechanistic bases:

Multi-Target Activity: Different compounds within an extract or combination therapy may act on distinct targets or multiple steps within a complex biological pathway. For instance, this compound specifically inhibits HIV entry into cells. guidetopharmacology.orgmetabolomicsworkbench.orgnih.gov A synergistic partner might then target viral replication, assembly, or release, leading to a more comprehensive antiviral effect. This "hits multiple targets" strategy is a common principle in effective combination therapies.

Enhanced Bioavailability and Absorption: Some phytochemicals can improve the solubility, stability, or absorption of other compounds. For example, certain lipids or other amphiphilic molecules in the extract might facilitate the transport of this compound across biological membranes, increasing its effective concentration at the site of action.

Modulation of Efflux Pumps: Cellular efflux pumps can limit the intracellular concentration of active compounds. Synergistic partners might inhibit these pumps, thereby increasing the accumulation of this compound within target cells and enhancing its efficacy.

Complementary Mechanisms of Action: Compounds can exert their effects through different, yet complementary, mechanisms. For example, while this compound directly interferes with viral entry, co-occurring antioxidants could mitigate oxidative stress and inflammation, creating a healthier cellular environment that is less conducive to viral proliferation or more responsive to antiviral interventions. wikipedia.orgnih.govexplorationpub.com

Enzyme Modulation: Some biomolecules might modulate the activity of enzymes involved in the metabolism or degradation of this compound, leading to prolonged half-life and sustained therapeutic levels. Conversely, they could activate enzymes that enhance the conversion of this compound into more active metabolites.

Immune System Modulation: Certain phytochemicals, including some saponins (B1172615), are known to modulate the immune system. nih.gov A synergistic interaction could involve one compound directly affecting the virus while another stimulates the host's immune response, leading to a more robust and sustained antiviral defense.

These mechanistic insights underscore the complexity and potential advantages of utilizing this compound within its natural matrix or in carefully designed combinatorial strategies, where the sum of the parts can be greater than their individual contributions.

Advanced Extraction and Purification Strategies for Enhanced Arganine C Yield

Optimization of Extraction Parameters for Specific Plant Parts

The primary source for the isolation of Arganine C has been the fruits and seeds of Tieghemella heckelii, a large tree native to the West African rain forest researchgate.netacs.org. Initial extraction strategies involve maceration of the dried plant material. For instance, maceration of hexane-defatted residue from T. heckelii with water has been shown to yield a saponin (B1150181) mixture, from which this compound and Tieghemelin (B1250880) can be subsequently isolated acs.org.

Early studies on Tieghemella heckelii seeds involved diverse chromatography methods for the isolation and purification of arganines (A, C, D) and tieghemelin, alongside fatty acids and steroid alcohols tandfonline.comtandfonline.com. Hexane extracts typically yielded fatty acids and steroid alcohols, while water extracts provided the arganines and tieghemelin, which were initially analyzed by Thin Layer Chromatography (TLC) tandfonline.comtandfonline.com.

Table 1: Reported Yields of this compound and Tieghemelin from Tieghemella heckelii

CompoundSource MaterialYield (% w/w)Reference
This compoundDried T. heckelii seeds0.5 acs.org
This compoundT. heckelii seeds (pilot study)0.38 tandfonline.com
TieghemelinT. heckelii fruits0.8 acs.org
TieghemelinT. heckelii seeds (pilot study)0.29 tandfonline.com

Process Development for Scalable Isolation

Achieving scalable isolation of this compound involves advanced chromatographic techniques that can handle larger quantities of crude extracts while maintaining high purity. Repeated reversed-phase silica (B1680970) gel chromatography has been successfully employed for the separation of saponins (B1172615), including this compound, from crude mixtures acs.org. This method was instrumental in isolating this compound and Tieghemelin, as well as two inactive saponins, from T. heckelii fruit extracts acs.org.

A significant advancement in the optimization of saponin isolation, including arganines, is the application of High-Speed Countercurrent Chromatography (HSCCC) tandfonline.comtandfonline.comscilit.com. HSCCC is a liquid-liquid chromatography technique that eliminates the need for a solid support matrix, reducing irreversible adsorption and sample denaturation, making it suitable for natural product purification tandfonline.comtandfonline.com. The optimization of saponins using the HSCCC method has been specifically highlighted in studies on T. heckelii seeds tandfonline.comtandfonline.comscilit.com. For instance, using CCC (Countercurrent Chromatography), a 100 mg residue from T. heckelii maceration yielded pure this compound (0.3% yield) and Tieghemelin (0.8% yield) acs.org. Further purification of a white solid with a high this compound to Tieghemelin ratio (>100:1) using CCC yielded 500 mg of pure this compound acs.org.

The use of techniques like TLC (Thin Layer Chromatography) is crucial for monitoring the purity and separation efficiency during various stages of extraction and purification tandfonline.comtandfonline.com. These methods collectively contribute to developing robust and potentially scalable processes for isolating this compound.

Bioconversion Techniques for this compound Production (e.g., from Tieghemelin)

Beyond direct extraction, bioconversion offers an alternative strategy for enhancing this compound yield, particularly by transforming structurally related compounds. A notable bioconversion pathway involves the transformation of Tieghemelin into this compound researchgate.netacs.orgtandfonline.com. Tieghemelin, a new saponin, was isolated alongside this compound from Tieghemella heckelii fruits researchgate.netacs.org. Although Tieghemelin is less potent in certain biological activities compared to this compound, it can be chemically converted to this compound researchgate.netacs.org.

Table 2: Key Chromatographic and Bioconversion Methods for this compound Isolation

MethodApplicationOutcome/BenefitReference
Reversed-phase Silica Gel ChromatographySeparation of saponin mixtures from T. heckelii fruitsIsolation of this compound and Tieghemelin acs.org
High-Speed Countercurrent Chromatography (HSCCC)Optimization and purification of saponins from T. heckelii seedsEfficient separation, suitable for larger scale, avoids solid support issues tandfonline.comtandfonline.comscilit.com
Thin Layer Chromatography (TLC)Analysis and monitoring homogeneity of compounds during extraction and purificationIdentification of compounds and assessment of purity tandfonline.comtandfonline.com
Bioconversion (Tieghemelin to this compound)Conversion of Tieghemelin's ethyl ester via sodium borohydride (B1222165) reductionEnhanced yield of this compound from a related co-isolated saponin, potential for increased overall production and simplified downstream separation researchgate.netacs.orgtandfonline.com

Future Research Directions and Emerging Applications of Arganine C

Development of Novel Mechanistic Assays

The primary mechanism attributed to Arglabin is the inhibition of farnesyl transferase, an enzyme crucial for the post-translational modification of proteins in the Ras superfamily, which are pivotal in many human tumors. wikipedia.orgresearchgate.netnih.gov However, research also indicates that Arglabin and its derivatives interact with other significant cellular targets, including DNA topoisomerase I and II. nih.govoamjms.eu Future investigations require the development of more sophisticated mechanistic assays to dissect these complex interactions.

Future research should focus on:

High-Throughput Target Screening: Moving beyond known targets, high-throughput screening assays using protein microarrays or proteome-wide thermal shift assays could identify novel binding partners of Arglabin. This would provide a broader understanding of its polypharmacological effects.

Advanced Enzymatic Assays: Developing specific, real-time kinetic assays for farnesyl transferase and topoisomerases will allow for a more precise characterization of the inhibitory mechanism of Arglabin and its synthetic derivatives. These assays could clarify whether the inhibition is competitive, non-competitive, or allosteric. nih.gov

Cell-Based Pathway Analysis: Utilizing CRISPR-Cas9 gene-editing technology to create knockout cell lines for specific targets (e.g., individual topoisomerases, components of the Ras signaling pathway) would enable researchers to conclusively validate the role of each target in Arglabin's cytotoxic effects. Reporter assays for signaling pathways like mTOR/PI3K/Akt, which are known to be modulated by Arglabin, will further clarify its impact on cellular signaling networks. nih.govresearchgate.net

Exploration of New Biological Activities Based on Structural Similarities

Arglabin belongs to the vast family of sesquiterpene lactones, which includes over 8,000 known compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The biological activity is often attributed to the α-methylene-γ-lactone moiety, which can interact with biological nucleophiles. wikipedia.org The structural similarity of Arglabin to other bioactive guaianolides, such as parthenolide, suggests that its therapeutic potential may extend beyond its current applications. wikipedia.orgnih.gov

Future avenues of exploration include:

Anti-inflammatory and Immunomodulatory Effects: Parthenolide is a known inhibitor of the pro-inflammatory transcription factor NF-κB. nih.gov Future studies should investigate whether Arglabin shares this capability. Given its known ability to regulate cytokines like TNF-alpha and various interleukins, its potential for treating autoimmune diseases and chronic inflammatory conditions warrants deeper investigation. wikipedia.org

Antimicrobial and Antiviral Activity: The structural class of sesquiterpene lactones has shown promise against various pathogens. nih.gov Screening Arglabin and a library of its derivatives against a panel of clinically relevant bacteria, fungi, and viruses could uncover new therapeutic uses.

Neuroprotective Properties: Given the link between inflammation and neurodegenerative diseases, Arglabin's potential anti-inflammatory effects could be explored in neurological models. Investigating its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways would be a critical first step.

Advanced In Vitro and Ex Vivo Model Systems for Efficacy Evaluation

To date, the efficacy of Arglabin has been evaluated using conventional two-dimensional (2D) cell cultures, such as the NCI60 panel, and in animal models involving transplanted tumors or xenografts. nih.govoamjms.eunih.gov While these models have been foundational, they often fail to fully recapitulate the complexity of human tumors. mdpi.com The next generation of preclinical research on Arglabin must employ more physiologically relevant model systems to improve the prediction of clinical outcomes.

The following table outlines the progression from current to proposed advanced models for Arglabin research.

Model Type Current Models Used for Arglabin Proposed Advanced Models Rationale for Advancement
In Vitro 2D Monolayer Cell Cultures (e.g., NCI60 panel, OSCC cells) nih.govnih.gov3D Patient-Derived Organoids (PDOs)PDOs better mimic the tumor microenvironment, cellular heterogeneity, and drug responses of the original patient tumor. nih.gov
Ex Vivo Not widely reported for ArglabinPatient-Derived Explants (PDEs)PDEs are tissue slices from fresh tumors that maintain the native tissue architecture and cell-cell interactions for short-term drug testing.
In Vivo Standard Xenografts (human tumor cells in immunocompromised mice) nih.govjbuon.comHumanized Patient-Derived Xenografts (PDX)Humanized PDX models involve engrafting a human immune system, allowing for the evaluation of Arglabin's interaction with immune cells. nih.gov
Microfluidic Not currently usedOrgan-on-a-Chip (OOC) ModelsOOC platforms can model the interaction between different organs, such as gut-liver chips, to study drug metabolism and potential systemic toxicity. mdpi.com

By adopting these advanced models, researchers can gain deeper insights into Arglabin's efficacy, potential resistance mechanisms, and its effects within a more complex biological context before advancing to clinical trials. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling for Arglabin Research

Computational approaches have already played a significant role in Arglabin research, particularly through molecular docking studies used to predict and analyze its binding to targets like farnesyl transferase and DNA topoisomerases. nih.govoamjms.euresearchgate.net These studies have helped establish a connection between the structure of Arglabin derivatives and their biological activity. nih.gov Future computational work can build upon this foundation to accelerate discovery and refinement.

Key future directions include:

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the Arglabin-protein complex over time. This can reveal crucial information about the stability of the interaction, the role of solvent molecules, and potential allosteric effects.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: By generating a larger library of virtual Arglabin derivatives and combining it with experimental activity data, researchers can develop robust QSAR models. Machine learning algorithms can then be trained on these datasets to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic chemistry efforts toward more potent and selective molecules. pnnl.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate understanding of the enzymatic reaction inhibited by Arglabin, QM/MM methods can be employed. These hybrid methods treat the active site of the enzyme with quantum mechanics for high precision while the rest of the protein is modeled with more computationally efficient molecular mechanics.

The table below summarizes molecular docking data for Arglabin derivatives, highlighting the utility of computational methods in predicting target affinity. nih.gov

Compound Target Enzyme Binding Energy (kcal/mol)
ArglabinDNA Topoisomerase I-7.2
ArglabinDNA Topoisomerase II-7.9
ArglabinFarnesyltransferase-6.8
Dimethylaminodioxyarglabin hydrochlorideDNA Topoisomerase I-8.4
Dimethylaminodioxyarglabin hydrochlorideDNA Topoisomerase II-9.0
Dimethylaminodioxyarglabin hydrochlorideFarnesyltransferase-7.5

Data sourced from a 2023 study on the cytotoxicity of Arglabin and its derivatives. nih.gov

Bioengineering Approaches for Enhanced Production

Currently, Arglabin is isolated from plant sources, primarily Artemisia glabella. wikipedia.org This reliance on natural extraction can be a bottleneck for large-scale production due to geographical limitations, seasonal variations, and low yields. While the detailed biosynthetic pathway of Arglabin has not been fully elucidated, its precursors are known. wikipedia.org Bioengineering offers a promising alternative for sustainable and scalable production.

Future research should focus on:

Elucidation of the Biosynthetic Pathway: The first critical step is to identify and characterize all the enzymes involved in the conversion of the common precursor, farnesyl pyrophosphate, to Arglabin within Artemisia glabella. This involves transcriptomic analysis and functional genomics.

Metabolic Engineering in Microorganisms: Once the pathway genes are identified, they can be introduced into microbial hosts like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. These microorganisms can be engineered to produce high levels of farnesyl pyrophosphate and then channeled toward Arglabin synthesis. This approach has been successfully used for the production of other terpenoids, such as artemisinin.

Cell-Free Biosynthesis: As an alternative to live cellular systems, a cell-free enzymatic platform could be developed. This involves expressing and purifying all the necessary biosynthetic enzymes and combining them in a bioreactor to convert a simple substrate into Arglabin, offering greater control over the production process.

By pursuing these advanced research directions, the scientific community can unlock the full therapeutic potential of Arglabin, paving the way for novel treatments and a deeper understanding of its molecular interactions.

Q & A

Q. What standardized protocols are recommended for synthesizing and characterizing Arganine C in laboratory settings?

Methodological Answer: Synthesis of this compound requires adherence to validated protocols for purity and reproducibility. For characterization, employ techniques like NMR, HPLC-MS, and FTIR, ensuring calibration with reference standards. Document solvent systems, reaction conditions, and purification steps meticulously. Triplicate runs under controlled environments (temperature, humidity) are critical to minimize variability .

Q. How should researchers design a pilot study to assess this compound’s bioactivity in vitro?

Methodological Answer: Define the independent variable (e.g., this compound concentration) and dependent variables (e.g., cell viability, enzyme inhibition). Include positive/negative controls and replicate experiments (n ≥ 3). Use statistical power analysis to determine sample size. Pre-screen cell lines for receptor expression relevant to this compound’s hypothesized mechanism .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer: Nonlinear regression models (e.g., log-dose vs. response) are standard. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For comparative studies, apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD). Report effect sizes and p-values, and address outliers using predefined exclusion criteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms across studies?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify bias or methodological heterogeneity. Replicate conflicting experiments under identical conditions, controlling for variables like solvent choice or assay sensitivity. Use orthogonal assays (e.g., SPR alongside enzymatic assays) to cross-validate findings .

Q. What strategies optimize the selectivity of this compound in complex biological matrices?

Methodological Answer: Employ affinity-based purification (e.g., immunoprecipitation or magnetic bead capture) coupled with LC-MS/MS. Validate selectivity via spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates). Compare background noise in negative controls to confirm minimal off-target binding .

Q. How should interdisciplinary approaches (e.g., computational modeling + wet-lab experiments) be integrated to study this compound’s pharmacokinetics?

Methodological Answer: Use molecular docking to predict binding affinities, followed by in vitro validation. For PK modeling, apply compartmental analysis using software like NONMEM. Corrogate in silico ADMET predictions with in vivo data (e.g., bioavailability in rodent models). Ensure consistency in parameter definitions across disciplines .

Q. What ethical and technical considerations apply to longitudinal studies on this compound’s chronic effects?

Methodological Answer: Obtain IRB approval for animal/human protocols, emphasizing endpoints like toxicity monitoring. For technical rigor, randomize subjects, blind analysts, and use staggered sampling to avoid batch effects. Predefine criteria for early termination to mitigate risks .

Data Validation & Reproducibility

Q. How can researchers ensure reproducibility of this compound’s reported pharmacological effects?

Methodological Answer: Publish raw datasets and detailed metadata (e.g., equipment settings, reagent lot numbers). Use open-source platforms like Zenodo for data sharing. Collaborate with independent labs for inter-laboratory validation. Report negative results to counter publication bias .

Q. What frameworks assist in critically evaluating the quality of existing literature on this compound?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study objectives. Use tools like ROBINS-I for bias risk assessment in non-randomized studies. Cross-reference primary sources and avoid over-reliance on review articles .

Methodological Pitfalls & Solutions

Q. How should researchers address low signal-to-noise ratios in this compound assays?

Methodological Answer: Optimize detection parameters (e.g., excitation wavelength, detector gain). Pre-treat samples to remove interferents (e.g., solid-phase extraction). Use background subtraction algorithms and validate with blank matrices. Consider alternative detection methods (e.g., fluorescence over absorbance) if noise persists .

Q. What steps mitigate batch variability in large-scale this compound production for research?

Methodological Answer: Standardize raw material sources and synthesis protocols. Implement QC checkpoints (e.g., purity ≥ 95% by HPLC) for each batch. Use stability studies to define storage conditions (e.g., -80°C under nitrogen). Document deviations in batch records for traceability .

Literature & Collaboration

Q. How to synthesize fragmented findings on this compound’s structure-activity relationships (SAR) into a cohesive model?

Methodological Answer: Create a SAR database with descriptors (e.g., substituent groups, IC₅₀ values). Use cheminformatics tools (e.g., MOE, Schrödinger) for QSAR modeling. Validate predictions with targeted synthesis of analog compounds. Collaborate with crystallography labs to resolve 3D structures .

Q. What guidelines govern data sharing for multi-institutional this compound research?

Methodological Answer: Draft data-sharing agreements outlining IP rights, access tiers, and authorship criteria. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Adopt standardized formats (e.g., .mzML for mass spectrometry) to enhance interoperability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.